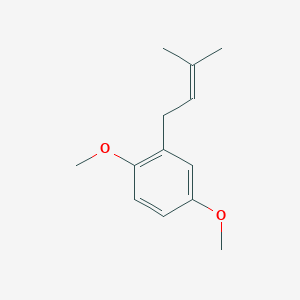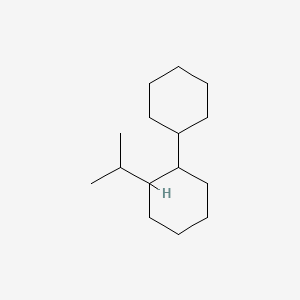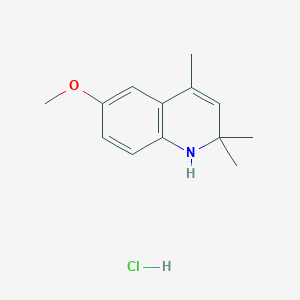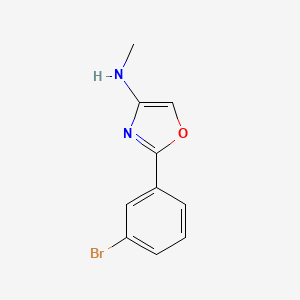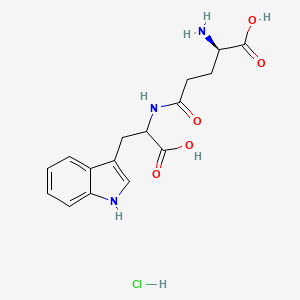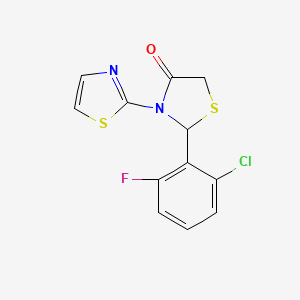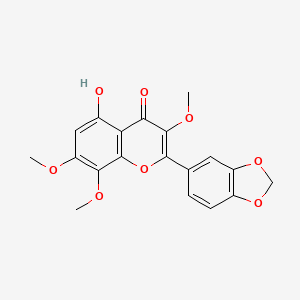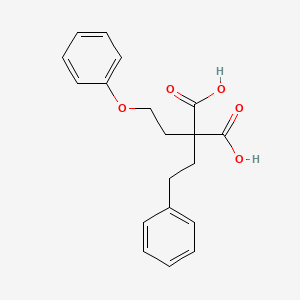![molecular formula C31H34N2O3 B14004521 3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione CAS No. 71471-49-3](/img/structure/B14004521.png)
3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[55]undecane-2,4-dione is a complex organic compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the spiro skeleton: This is achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: Functional groups such as the dibenzylamino and hydroxyphenyl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through condensation reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro skeleton but differ in functional groups.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar ring structures but different heteroatoms (oxygen or sulfur) in the rings.
Uniqueness
3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione stands out due to its specific combination of functional groups and the spiro skeleton, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
71471-49-3 |
|---|---|
Fórmula molecular |
C31H34N2O3 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
3-[3-[(dibenzylamino)methyl]-4-hydroxyphenyl]-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C31H34N2O3/c34-28-15-14-27(33-29(35)19-31(20-30(33)36)16-8-3-9-17-31)18-26(28)23-32(21-24-10-4-1-5-11-24)22-25-12-6-2-7-13-25/h1-2,4-7,10-15,18,34H,3,8-9,16-17,19-23H2 |
Clave InChI |
CVSQHWZIOPVQGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
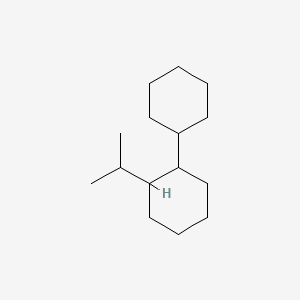
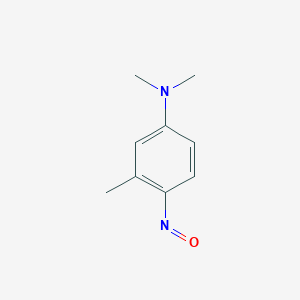
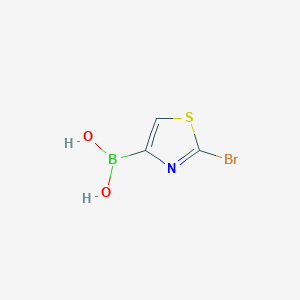
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
